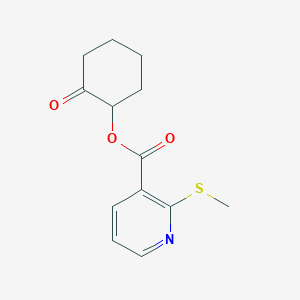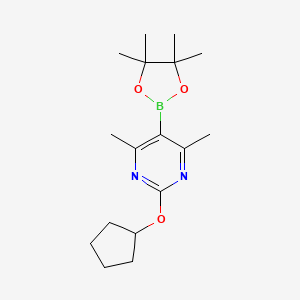![molecular formula C13H11FN2O3S B13356546 3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride CAS No. 19160-15-7](/img/structure/B13356546.png)
3-[(4-Aminobenzoyl)amino]benzenesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their stability and reactivity, making them valuable in various chemical and biological applications. The compound is characterized by the presence of an aminobenzamido group and a sulfonyl fluoride group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-aminobenzoic acid and benzene-1-sulfonyl chloride.
Formation of 4-Aminobenzamido Intermediate: 4-aminobenzoic acid is reacted with benzene-1-sulfonyl chloride under controlled conditions to form the 4-aminobenzamido intermediate.
Sulfonylation: The intermediate is then treated with a sulfonylating agent, such as sulfur tetrafluoride (SF4), to introduce the sulfonyl fluoride group, resulting in the formation of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where precise control over reaction parameters is required.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency, scalability, and safety.
化学反应分析
Types of Reactions
3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are typical oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are employed for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Reduction Products: Reduction typically yields amines or alcohols.
科学研究应用
3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride involves the irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inactivating the enzyme. This mechanism is similar to that of other sulfonyl fluorides, such as phenylmethylsulfonyl fluoride (PMSF).
相似化合物的比较
Similar Compounds
Phenylmethylsulfonyl Fluoride (PMSF): A widely used serine protease inhibitor with a similar mechanism of action.
4-(Trifluoromethyl)benzene-1-sulfonyl Chloride: Another sulfonyl compound with different reactivity due to the presence of a trifluoromethyl group.
4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF): A sulfonyl fluoride used as a protease inhibitor with applications in biochemistry and cell biology.
Uniqueness
3-(4-Aminobenzamido)benzene-1-sulfonyl fluoride is unique due to the presence of both an aminobenzamido group and a sulfonyl fluoride group, which confer distinct reactivity and biological activity. Its ability to act as an irreversible inhibitor of serine proteases makes it valuable in biochemical research and drug development.
属性
CAS 编号 |
19160-15-7 |
|---|---|
分子式 |
C13H11FN2O3S |
分子量 |
294.30 g/mol |
IUPAC 名称 |
3-[(4-aminobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FN2O3S/c14-20(18,19)12-3-1-2-11(8-12)16-13(17)9-4-6-10(15)7-5-9/h1-8H,15H2,(H,16,17) |
InChI 键 |
JZSWMAKCZILQGM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S,8S,10aS)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13356463.png)
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B13356468.png)
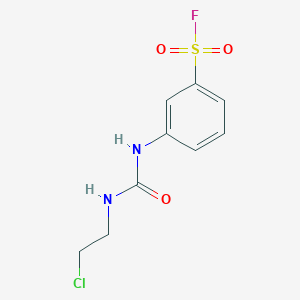
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13356474.png)
![2-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole](/img/structure/B13356477.png)
![(2S,3S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13356500.png)
![6-(2-Methylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356502.png)
![Ethyl 4-{[4,5-dimethyl-2-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B13356509.png)
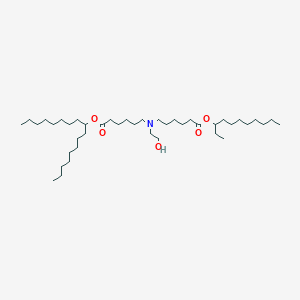
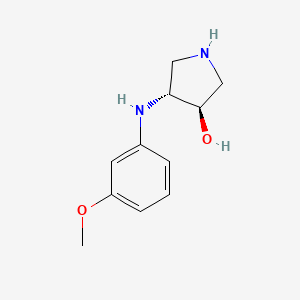
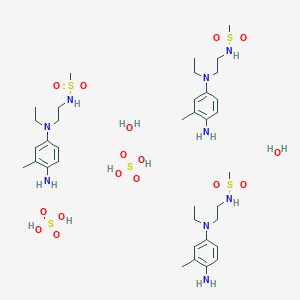
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13356528.png)
